Product packaging for 3-[(2-Aminopyrimidin-5-yl)oxy]phenol(Cat. No.:)

3-[(2-Aminopyrimidin-5-yl)oxy]phenol

Cat. No.: B13268857
M. Wt: 203.20 g/mol
InChI Key: ZRLNVKXUFDHUDV-UHFFFAOYSA-N
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Description

Significance of the Pyrimidine (B1678525) Scaffold in Medicinal Chemistry

The pyrimidine ring is a six-membered aromatic compound with two nitrogen atoms at positions 1 and 3. This structure is a cornerstone of life itself, forming the basis for the nucleobases uracil, thymine, and cytosine, which are integral components of DNA and RNA. This inherent biological relevance makes the pyrimidine scaffold a "privileged structure" in drug design—a molecular framework that is more likely to bind to biological targets and exhibit drug-like properties.

The versatility of the pyrimidine scaffold allows for the synthesis of a vast library of derivatives with a wide spectrum of pharmacological activities. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The ability of pyrimidine derivatives to interact with a variety of biomolecules, such as enzymes and nucleic acids, underpins their therapeutic potential.

Overview of Heterocyclic Compound Research and its Impact

Research into heterocyclic compounds has had a profound impact on numerous scientific disciplines, most notably in the development of pharmaceuticals. The structural diversity and functional versatility of these molecules make them indispensable tools for medicinal chemists. The process of drug discovery often involves the synthesis and screening of numerous heterocyclic derivatives to identify lead compounds with optimal therapeutic properties.

Modern research continues to explore new synthetic methodologies, including greener and more efficient chemical reactions, to expand the accessible chemical space of heterocyclic compounds. The ongoing investigation into their fundamental properties and applications in areas like materials science and agrochemicals further highlights their importance. This continuous effort ensures a steady pipeline of novel compounds for addressing a range of societal needs, from combating drug resistance to developing advanced materials.

While the broader class of aminopyrimidines is well-studied, specific information regarding the synthesis, detailed properties, and biological activities of 3-[(2-Aminopyrimidin-5-yl)oxy]phenol is not extensively available in the public scientific literature. The following table summarizes the basic physicochemical properties of this compound as reported by chemical suppliers.

Physicochemical Properties of this compound
PropertyValue
CAS Number1889957-49-6
Molecular FormulaC10H9N3O2
Molecular Weight203.20 g/mol
SMILES NotationOC1=CC=CC(OC2=CN=C(N)N=C2)=C1

Data sourced from Arctom Scientific. arctomsci.com

Further detailed research findings, including comprehensive spectroscopic analysis and specific biological activity data for this compound, are not readily found in published research. The potential applications of this compound would likely be explored within the broader context of aminopyrimidine derivatives as kinase inhibitors or in other roles within drug discovery, but specific studies on this molecule have not been widely disseminated.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3O2 B13268857 3-[(2-Aminopyrimidin-5-yl)oxy]phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

3-(2-aminopyrimidin-5-yl)oxyphenol

InChI

InChI=1S/C10H9N3O2/c11-10-12-5-9(6-13-10)15-8-3-1-2-7(14)4-8/h1-6,14H,(H2,11,12,13)

InChI Key

ZRLNVKXUFDHUDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CN=C(N=C2)N)O

Origin of Product

United States

Synthetic Methodologies for 3 2 Aminopyrimidin 5 Yl Oxy Phenol and Its Analogues

General Synthetic Routes for Aminopyrimidine Core Structures

The 2-aminopyrimidine (B69317) scaffold is a crucial component in many biologically active molecules. iaea.org Its synthesis is well-established, with the most common method being the Principal Synthesis, which involves the condensation of a β-dicarbonyl compound with guanidine (B92328). This cyclocondensation reaction is highly versatile, allowing for a wide range of substituents on the pyrimidine (B1678525) ring.

Variations of this approach include the reaction of amidines with malononitrile (B47326) dimers in a [4+2] cyclocondensation, which can be catalyzed by piperidine (B6355638) in DMF. mdpi.com Other precursors for forming the pyrimidine ring include acetamidine, ethylacetoacetate, and urea (B33335) derivatives. acs.org The functionalization of the pyrimidine core can be achieved through various chemical transformations, making these derivatives key intermediates in the synthesis of pharmaceuticals. iaea.org

Specific Synthesis of 3-[(2-Aminopyrimidin-5-yl)oxy]phenol

The direct synthesis of this compound requires a multi-step approach focusing on the preparation of key precursors and the strategic formation of the central ether bond.

The synthesis logically proceeds by preparing two key intermediates: a functionalized 2-aminopyrimidine and a protected resorcinol (B1680541) derivative.

2-Aminopyrimidine Precursor : A suitable precursor is a 2-aminopyrimidine ring bearing a leaving group, such as a halogen, at the 5-position (e.g., 2-amino-5-bromopyrimidine). The synthesis of such compounds can be achieved by first forming the aminopyrimidine ring and then introducing the functional group. For instance, fluorinated pyrimidines can be synthesized under mild conditions from amidine hydrochlorides and potassium 2-cyano-2-fluoroethenolate. researchgate.net

Phenolic Precursor : The second precursor is 3-hydroxyphenol, also known as resorcinol. To avoid side reactions, one of the hydroxyl groups of resorcinol is typically protected. For example, syntheses of related aryloxy phenols have utilized 3-methoxyphenol (B1666288) or other protected resorcinol derivatives as starting materials. nih.gov

The formation of the diaryl ether bond is the critical step in coupling the two precursors. Several established methods are suitable for this transformation.

Williamson Ether Synthesis : This classic method involves the reaction of a phenoxide ion with an alkyl or aryl halide. In this context, the sodium salt of the protected resorcinol (the phenoxide) would react with the 2-amino-5-halopyrimidine. wikipedia.org However, nucleophilic aromatic substitution on an electron-rich aminopyrimidine ring can be challenging.

Ullmann Condensation : This reaction is particularly effective for forming diaryl ethers. It involves the coupling of a phenol (B47542) with an aryl halide in the presence of a copper-based catalyst. wikipedia.org This method is often preferred for sterically hindered or electronically deactivated substrates. For the synthesis of this compound, an Ullmann condensation between 2-amino-5-bromopyrimidine (B17363) and a protected resorcinol would be a viable strategy.

A process for a related, more complex compound, 5-((2,4-diaminopyrimidin-5-yl)oxy)-4-isopropyl-2-methoxybenzenesulfonamide, demonstrates the direct synthesis from 2-(2-isopropyl-4-methoxyphenoxy)acetonitrile without intermediate isolations, showcasing an industrial approach to phenoxy diaminopyrimidine synthesis. google.com

Catalyst-Free and Solvent-Free Synthetic Approaches for Related Compounds

In line with the principles of green chemistry, significant research has focused on developing synthetic methods that minimize or eliminate the use of catalysts and harmful solvents.

Multicomponent reactions (MCRs) are particularly powerful in this regard. A catalyst-free, four-component method for synthesizing 2-aminopyridine (B139424) derivatives from readily available substrates under solvent-free conditions has been reported. mdpi.com Similarly, 4-substituted aminopyrido[2,3-d]pyrimidines have been synthesized via a multicomponent reaction of 2-aminopyridines, triethyl orthoformate, and various primary amines under solvent-free conditions, achieving good yields in a short time. sciforum.net Some novel series of aminopyrimidine-2,4-diones have also been prepared through solvent-free synthesis. nih.gov

These approaches offer considerable advantages, including operational simplicity, reduced environmental impact, and often higher yields.

Microwave-Assisted Synthetic Protocols in Aminopyrimidine Chemistry

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. mdpi.com The synthesis of aminopyrimidine derivatives has greatly benefited from this technology.

Microwave-assisted heating is considered an eco-friendly method for synthesizing aminopyrimidine scaffolds. bohrium.comnanobioletters.com For example, the condensation of chalcones and guanidine to yield aminopyrimidines can be efficiently carried out using microwave irradiation, with yields ranging from 33-56%. nanobioletters.com Another protocol describes a one-pot, three-component condensation for synthesizing pyrano[2,3-d]pyrimidine derivatives under microwave irradiation in water, which is notable for being both catalyst-free and environmentally friendly, achieving high yields (78–94%) in just 3–6 minutes. nih.gov

The combination of microwave assistance with solvent-free conditions represents a particularly green and efficient approach. A single-step, microwave-assisted, solvent-free synthesis of 5- and 6-substituted 2-aminopyrimidines has been developed by treating β-ketoesters or β-aldehydoesters with guanidine hydrochloride. rsc.org

Below is a table summarizing various microwave-assisted synthetic approaches for aminopyrimidine derivatives.

Product TypeReactantsConditionsYieldReaction TimeReference
Pyrano[2,3-d]pyrimidines Benzaldehyde derivatives, methylcyanoacetate, thio-barbituric acidMicrowave, Water, Catalyst-free78-94%3-6 min nih.gov
Substituted Aminopyrimidines Chalcones, Guanidine nitrateMicrowave, Zinc chloride catalyst33-56%Not specified nanobioletters.com
5- and 6-substituted 2-Aminopyrimidines β-ketoester/β-aldehydoester, Guanidine hydrochlorideMicrowave, K₂CO₃, Solvent-freeNot specifiedNot specified rsc.org
2-Amino-4-chloro-pyrimidine derivatives Multifunctional amino derivativesMicrowaveNot specifiedNot specified nih.gov

Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool in organic chemistry for determining the structure of molecules. It relies on the magnetic properties of atomic nuclei. For a molecule such as 3-[(2-Aminopyrimidin-5-yl)oxy]phenol, a combination of one-dimensional and two-dimensional NMR experiments would be utilized to assign the signals of all protons and carbons and to confirm the connectivity of the molecular framework.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy provides information about the number of different types of protons in a molecule, the electronic environment of each type, and the number of neighboring protons. In the ¹H NMR spectrum of this compound, one would expect to observe distinct signals for the protons on the pyrimidine (B1678525) ring, the phenol (B47542) ring, the amino group (-NH₂), and the hydroxyl group (-OH). The chemical shifts (δ) of these protons would be indicative of their local chemical environment. For instance, aromatic protons typically resonate in the range of 6.5-8.5 ppm. The integration of the signals would correspond to the number of protons of each type, and the splitting patterns (singlet, doublet, triplet, etc.), governed by spin-spin coupling, would reveal the number of adjacent protons.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would depend on the hybridization of the carbon atom and the electronegativity of the atoms attached to it. Aromatic and heteroaromatic carbons typically appear in the region of 100-170 ppm. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is bombarded with high-energy electrons, which causes the molecule to ionize and often to fragment in a reproducible manner. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as several fragment ion peaks. The fragmentation pattern is a characteristic fingerprint of the molecule and can be used to deduce its structure. For this compound, characteristic fragmentation pathways might involve cleavage of the ether linkage or fragmentation of the pyrimidine or phenol rings.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a technique that measures the mass-to-charge ratio with very high accuracy. This allows for the determination of the elemental composition of the molecular ion and its fragments. By comparing the experimentally measured accurate mass with the calculated masses of possible elemental formulas, the exact molecular formula of this compound could be unequivocally confirmed.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds. In the case of this compound, the IR spectrum would be expected to display a series of characteristic absorption bands that confirm the presence of its key structural features: the amino group, the pyrimidine ring, the phenol group, and the ether linkage.

The primary amino (-NH₂) group on the pyrimidine ring is expected to exhibit two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretches. The presence of a broad absorption band in the 3200-3600 cm⁻¹ region would be indicative of the O-H stretching vibration of the phenolic hydroxyl group, with its broadness resulting from hydrogen bonding.

The aromatic C-H stretching vibrations of both the pyrimidine and benzene (B151609) rings would likely appear around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations within the pyrimidine ring are anticipated to produce a set of characteristic sharp peaks in the 1500-1650 cm⁻¹ region. The C-O stretching vibrations are also key identifiers. The aryl ether C-O-C linkage is expected to show an asymmetric stretching band around 1200-1250 cm⁻¹, while the phenolic C-O stretch would appear in the 1150-1250 cm⁻¹ range. The bending vibrations for the N-H group would also be present, typically around 1600 cm⁻¹.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Amino (-NH₂)N-H Asymmetric & Symmetric Stretch3300 - 3500
Phenolic Hydroxyl (-OH)O-H Stretch (H-bonded)3200 - 3600 (broad)
Aromatic C-HC-H Stretch3000 - 3100
Pyrimidine & Benzene RingsC=C and C=N Stretch1500 - 1650
Aryl Ether (-C-O-C-)C-O Asymmetric Stretch1200 - 1250
Phenol (-C-O-H)C-O Stretch1150 - 1250
Amino (-NH₂)N-H Bend~1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* transitions within the pyrimidine and benzene rings. The conjugation between the pyrimidine ring, the ether oxygen, and the phenol ring would influence the position and intensity of these absorption bands.

Typically, aromatic systems like benzene and pyrimidine exhibit strong π→π* transitions at shorter wavelengths (below 280 nm). The presence of auxochromes, such as the amino (-NH₂) and hydroxyl (-OH) groups, is expected to cause a bathochromic (red) shift, moving the absorption maxima (λ_max) to longer wavelengths. The n→π* transitions, originating from the non-bonding electrons on the nitrogen and oxygen atoms, would likely appear as weaker, longer-wavelength absorptions.

Furthermore, UV-Vis spectroscopy is a valuable tool for studying tautomerism. The 2-aminopyrimidine (B69317) moiety of the molecule can potentially exist in two tautomeric forms: the amino form and the imino form. These tautomers would have different electronic configurations and thus different UV-Vis absorption spectra. By analyzing the spectrum in various solvents of differing polarity and pH, it is possible to investigate the equilibrium between these tautomeric forms. For instance, a change in the solvent could stabilize one tautomer over the other, leading to a shift in the λ_max values or a change in the molar absorptivity.

A hypothetical representation of the expected electronic transitions for this compound is provided below.

Electronic Transition Chromophore Expected Wavelength Range (nm)
π→πPyrimidine and Benzene Rings200 - 300
n→πN and O atoms> 300

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide detailed information on its molecular geometry, including bond lengths, bond angles, and torsional angles. This would allow for an unambiguous confirmation of its solid-state conformation.

While a crystal structure for this compound is not available in the provided search results, insights can be drawn from related phenoxy-pyrimidine structures. nih.gov For instance, in a similar compound, the dihedral angle between the pyrimidine and benzene rings was found to be significant, indicating a non-planar conformation. nih.gov It is likely that this compound would also adopt a twisted conformation in the solid state to minimize steric hindrance. The C-O-C bond angle of the ether linkage is also a key parameter that would be determined, and it is expected to be slightly larger than the ideal tetrahedral angle. nih.gov

Moreover, X-ray crystallography would reveal the packing of the molecules in the crystal lattice and the nature of the intermolecular interactions, such as hydrogen bonds. The amino group and the phenolic hydroxyl group are strong hydrogen bond donors, while the pyrimidine nitrogens and the ether oxygen can act as hydrogen bond acceptors. These interactions would play a crucial role in stabilizing the crystal structure. A hypothetical table of crystallographic parameters that would be obtained from such a study is presented below.

Parameter Description
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) in which the compound crystallizes.
Space GroupThe symmetry of the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the unit cell.
Bond Lengths (Å)The distances between bonded atoms.
Bond Angles (°)The angles between adjacent bonds.
Torsional Angles (°)The dihedral angles that define the molecular conformation.
Hydrogen Bonding NetworkThe pattern and geometry of intermolecular hydrogen bonds.

Computational and Theoretical Investigations of 3 2 Aminopyrimidin 5 Yl Oxy Phenol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of a molecule. DFT methods are employed to determine the electronic structure of many-body systems, providing a balance between accuracy and computational cost. For a molecule like 3-[(2-Aminopyrimidin-5-yl)oxy]phenol, DFT can offer a wealth of information regarding its geometry, electronic landscape, and spectroscopic characteristics.

The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy conformation. For this compound, this involves determining the most stable arrangement of its atoms in three-dimensional space. The flexibility of the ether linkage allows for multiple rotational isomers (conformers). A systematic conformational analysis would be performed by rotating the dihedral angles around the C-O-C bonds and calculating the potential energy surface. The results would identify the global minimum energy conformer as well as other low-energy local minima.

Table 1: Predicted Dihedral Angles for Low-Energy Conformers of this compound

Conformer Dihedral Angle 1 (Cpyrimidine-O-Cphenol-C) Dihedral Angle 2 (O-Cphenol-C-C) Relative Energy (kcal/mol)
1 (Global Minimum) 118.5° 0.2° 0.00
2 -65.2° 179.8° 1.25

This is a hypothetical data table to illustrate the expected output of a conformational analysis.

Once the optimized geometry is obtained, DFT calculations can reveal the electronic structure of this compound. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

Furthermore, these frontier molecular orbitals are used to calculate various reactivity descriptors, such as chemical potential, hardness, softness, and electrophilicity index. These descriptors provide a quantitative measure of the molecule's susceptibility to electrophilic or nucleophilic attack. The distribution of electron density and the molecular electrostatic potential (MEP) map would also be generated to visualize the electron-rich and electron-poor regions of the molecule, which are crucial for understanding intermolecular interactions. For instance, the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen of the hydroxyl group are expected to be electron-rich regions, while the hydrogen of the hydroxyl group would be an electron-deficient site.

Table 2: Calculated Electronic Properties and Reactivity Descriptors for this compound

Parameter Value
HOMO Energy -5.87 eV
LUMO Energy -1.23 eV
HOMO-LUMO Gap 4.64 eV
Chemical Potential (μ) -3.55 eV
Hardness (η) 2.32 eV

This is a hypothetical data table to illustrate the expected output of electronic structure calculations.

DFT calculations can also predict various spectroscopic properties of this compound. Theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to validate the computational model and aid in the assignment of spectral bands. Similarly, predictions of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts can be made and correlated with experimental data. The electronic transitions can be calculated using Time-Dependent DFT (TD-DFT), which provides insights into the UV-Visible absorption spectrum of the molecule.

Table 3: Predicted and Experimental Spectroscopic Data for this compound

Spectroscopic Data Predicted Value Experimental Value
IR Frequency (O-H stretch) 3550 cm⁻¹ 3545 cm⁻¹
¹H NMR (phenol O-H) 9.5 ppm 9.3 ppm

This is a hypothetical data table to illustrate the correlation between predicted and experimental spectroscopic data.

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is frequently used to predict the binding mode of a small molecule ligand to a protein target. For this compound, docking studies would be performed against a panel of relevant biological targets, such as kinases or other enzymes, where phenol (B47542) and pyrimidine moieties are known to interact.

The process involves preparing the 3D structures of both the ligand (this compound) and the protein target. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site and scores them based on a scoring function that estimates the binding affinity. The results would provide a predicted binding pose and a binding energy score, indicating the strength of the interaction. The analysis of the docked pose would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding. For example, the amino group of the pyrimidine and the hydroxyl group of the phenol are likely to act as hydrogen bond donors and acceptors.

Molecular Dynamics Simulations for Ligand-Protein Interaction Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the complex over time. An MD simulation would be performed on the best-docked pose of the this compound-protein complex. This involves simulating the motion of atoms and molecules over a period of time, typically nanoseconds to microseconds, by solving Newton's equations of motion.

MD simulations can be used to assess the stability of the ligand in the binding pocket and to identify any conformational changes in the protein upon ligand binding. The trajectory from the simulation can be analyzed to calculate various parameters, such as root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the number of hydrogen bonds over time to evaluate the persistence of key interactions. This detailed understanding of the dynamic interactions is crucial for lead optimization in drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govmdpi.com To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with known biological activities (e.g., inhibitory concentrations) would be required. nih.gov

For each molecule in the dataset, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, HOMO/LUMO energies), and topological indices. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. researchgate.net

Once a statistically robust QSAR model is developed and validated, it can be used to predict the biological activity of new or untested compounds, such as this compound. This allows for the rapid screening of virtual libraries of compounds and the prioritization of candidates for synthesis and experimental testing.

Investigation of Tautomeric Forms and Equilibria in Various Media

The phenomenon of tautomerism is a critical aspect of the molecular characterization of this compound, as the compound possesses multiple sites for proton transfer, leading to the potential coexistence of several structural isomers in equilibrium. Computational and theoretical investigations provide valuable insights into the relative stabilities of these tautomers and how their distribution is influenced by the surrounding medium.

The primary tautomerism in this compound involves the 2-aminopyrimidine (B69317) moiety, which can exist in either an amino or an imino form. Additionally, the phenolic hydroxyl group can participate in keto-enol tautomerism. This results in several possible tautomeric forms, with the most significant being the amino-phenol, imino-phenol, amino-keto, and imino-keto forms.

Theoretical calculations, typically employing density functional theory (DFT), are instrumental in determining the optimized geometries and relative energies of these tautomers. These studies consistently indicate that for 2-aminopyrimidine and its derivatives, the amino tautomer is considerably more stable than the imino form in the gas phase. This preference is attributed to the aromatic stabilization of the pyrimidine ring in the amino form.

The equilibrium between these tautomers is significantly influenced by the solvent environment. The relative stability of tautomeric forms can be altered by solute-solvent interactions. The effect of the solvent on tautomeric equilibrium is a subject of extensive computational study, often modeled using the polarizable continuum model (PCM).

Tautomeric Forms of this compound

The principal tautomeric equilibria for this compound can be categorized as follows:

Amino-Imino Tautomerism: This occurs within the 2-aminopyrimidine ring.

Keto-Enol Tautomerism: This involves the phenolic part of the molecule.

The interplay between these two types of tautomerism gives rise to several potential structures. The primary tautomers considered in computational studies are depicted below.

Tautomer NameStructural Description
Tautomer A (Amino-Phenol) The canonical and generally most stable form, featuring a 2-aminopyrimidine group and a phenol group.
Tautomer B (Imino-Phenol) An imino form of the pyrimidine ring with the phenolic hydroxyl group intact.
Tautomer C (Amino-Keto) The amino form of the pyrimidine ring with the phenol group in its keto form.
Tautomer D (Imino-Keto) An imino pyrimidine ring combined with a keto form of the phenolic moiety.

Relative Stabilities and Solvent Effects

Computational studies on substituted 2-aminopyrimidines and related heterocyclic systems provide a framework for understanding the tautomeric equilibria of this compound.

In the Gas Phase:

In the absence of solvent interactions, the amino-phenol form (Tautomer A) is predicted to be the most stable. This is consistent with findings for 2-aminopyrimidine itself, where the amino form is energetically favored due to the preservation of aromaticity in the pyrimidine ring. The imino forms are generally higher in energy.

In Solution:

The polarity of the solvent plays a crucial role in determining the relative populations of the tautomers. While specific computational data for this compound is not extensively available, general principles derived from studies on similar molecules can be applied.

Non-polar Solvents: In non-polar environments, the relative stabilities of the tautomers are expected to be similar to the gas phase, with the amino-phenol form predominating.

Polar Aprotic Solvents: In solvents like DMSO or DMF, which are polar and aprotic, an increase in the population of more polar tautomers may be observed. The imino tautomers, often having larger dipole moments, can be stabilized to a greater extent than the amino form.

Polar Protic Solvents: In polar protic solvents such as water or ethanol, the solvent molecules can act as proton donors or acceptors, potentially facilitating proton transfer and altering the tautomeric equilibrium. Explicit solvent models in computational calculations have shown that water molecules can significantly reduce the energy barriers for tautomerization. For some heterocyclic systems, the presence of water can lead to a higher population of otherwise less stable tautomers.

The following table summarizes the expected trend of the most stable tautomer in different media, based on general findings for related compounds.

MediumExpected Predominant TautomerRationale
Gas PhaseTautomer A (Amino-Phenol)Higher aromatic stabilization.
Non-polar Solvent (e.g., Chloroform)Tautomer A (Amino-Phenol)Minimal solvent interaction, similar to the gas phase.
Polar Aprotic Solvent (e.g., DMSO)Tautomer A (Amino-Phenol), with potential for increased presence of Tautomer B (Imino-Phenol)Stabilization of more polar tautomers.
Polar Protic Solvent (e.g., Water)Tautomer A (Amino-Phenol), with solvent-mediated equilibriumSpecific hydrogen bonding interactions can influence the equilibrium.

It is important to note that while these trends are based on established principles for similar molecular systems, precise quantitative data on the tautomeric equilibria of this compound would require specific and detailed computational investigation of this particular molecule. Such studies would provide the relative Gibbs free energies of the different tautomers in various solvents, allowing for the calculation of equilibrium constants and a more precise understanding of the tautomeric landscape.

Structure Activity Relationship Sar Studies of 3 2 Aminopyrimidin 5 Yl Oxy Phenol Analogues

Impact of Substituents on Biological Potency and Selectivity

The biological potency and selectivity of 2-aminopyrimidine (B69317) derivatives are significantly influenced by the nature and position of various substituents. In many series of kinase inhibitors, the 2-aminopyrimidine core acts as a crucial hinge-binding motif, interacting with the backbone of the kinase enzyme. The substituents on this core and its associated phenyl rings can modulate this interaction and confer selectivity.

For instance, in studies of related aminopyrimidine-based inhibitors, the introduction of small alkyl or halogen groups at specific positions on the pyrimidine (B1678525) ring or the attached phenyl rings can enhance potency. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, can also play a pivotal role. For example, electron-withdrawing groups can sometimes enhance interactions with the target protein, while bulky substituents may lead to steric hindrance and a decrease in activity.

The selectivity of these compounds for different kinases is also a key consideration. Minor structural modifications can shift the selectivity profile. For example, the addition of a methyl group to a related aminopyrimidine scaffold was found to significantly reduce its potency for the mTOR kinase while maintaining its activity against PI3K. This highlights the subtle yet profound impact of substituents on the selectivity of these compounds.

The following table summarizes the general impact of different substituent types on the biological activity of aminopyrimidine analogues, based on findings from related compound series.

Substituent TypeGeneral Impact on PotencyGeneral Impact on SelectivityExample from Related Series
Small Alkyl Groups (e.g., Methyl)Can increase potency by occupying small hydrophobic pockets.Can significantly alter selectivity profile.Addition of a methyl group to a thienopyrimidine scaffold altered mTOR selectivity.
Halogens (e.g., Cl, F)Often increases potency through favorable interactions.Can improve selectivity depending on the target.Chloro and fluoro substitutions on the phenyl ring of 2-aryloxy-N-(pyrimidin-5-yl)acetamides improved potency. mdpi.com
Methoxy (B1213986) GroupsVariable effects; can either increase or decrease potency.Can influence selectivity based on position.Methoxy substitutions on the phenyl ring of 2-aryloxy-N-(pyrimidin-5-yl)acetamides did not show improved potency over the parent compound. mdpi.com
Bulky GroupsGenerally decreases potency due to steric hindrance.Can be used to disfavor binding to certain off-targets.Introduction of bulky groups often leads to a loss of activity.

Modifications of the Pyrimidine Core Moiety and its Influence on Activity

The 2-aminopyrimidine core is a fundamental component for the biological activity of this class of compounds, often serving as a bioisostere for the purine (B94841) scaffold of ATP and enabling competitive inhibition of kinases. uniroma1.it Modifications to this core can have a profound impact on the compound's biological activity.

Fusion of other heterocyclic rings to the pyrimidine core has been a common strategy to enhance potency and modulate selectivity. For example, the development of thieno[2,3-d]pyrimidine (B153573) derivatives has led to potent inhibitors of various kinases. These fused ring systems can provide additional interaction points with the target enzyme and can also alter the physicochemical properties of the molecule, such as solubility and metabolic stability.

Substitution at the 4- and 6-positions of the pyrimidine ring is another critical area for modification. In many kinase inhibitors, these positions are solvent-exposed, and introducing various functional groups can improve potency and pharmacokinetic properties. For instance, the introduction of morpholino or piperazine (B1678402) groups at these positions has been shown to enhance the anti-inflammatory activity of some pyrimidine derivatives. rsc.org

The following table provides examples of how modifications to the pyrimidine core in related structures can affect biological activity.

ModificationInfluence on ActivityExample from Related Series
Fusion with a Thiophene (B33073) RingCan lead to potent kinase inhibition.Thieno[2,3-d]pyrimidine derivatives are potent PI3K inhibitors.
Fusion with a Pyrrole RingCan result in potent CDK inhibitors.2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives show strong CDK9 inhibition. nih.gov
Substitution at the 4- and 6-positionsCan enhance potency and improve physicochemical properties.Substitution with amines at these positions in 2-amino-4,6-dichloropyrimidine (B145751) leads to potent β-glucuronidase inhibitors. mdpi.comnih.gov
Cyclization with other moietiesCan create novel scaffolds with different biological profiles.Cyclization of a riminophenazine core with a pyrimidine substituent resulted in compounds with potential antimicrobial activity. researchgate.net

Role of the Phenolic Moiety and Variations at Ortho, Meta, and Para Positions

The phenolic moiety in 3-[(2-Aminopyrimidin-5-yl)oxy]phenol is another key structural feature that can be modified to optimize biological activity. The hydroxyl group of the phenol (B47542) can act as a hydrogen bond donor or acceptor, forming important interactions with the target protein. The position of this hydroxyl group (ortho, meta, or para) and the presence of other substituents on the phenyl ring can significantly influence the compound's potency and selectivity.

In related series of inhibitors, the position of substituents on a phenyl ring has been shown to be critical for activity. For example, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors, substitutions at the ortho and para positions of the aryloxy ring were generally preferred over meta substitutions for improved potency. mdpi.com

The following table summarizes the influence of variations at the phenolic moiety based on findings from analogous compound series.

ModificationInfluence on ActivityExample from Related Series
Ortho-substitution on the phenyl ringOften leads to improved potency.2-chloro substitution on the aryloxy ring of 2-aryloxy-N-(pyrimidin-5-yl)acetamides enhanced activity. mdpi.com
Meta-substitution on the phenyl ringGenerally less favorable for potency compared to ortho and para positions.Meta-substituted methyl and methoxy analogues of 2-aryloxy-N-(pyrimidin-5-yl)acetamides did not show improved potency. mdpi.com
Para-substitution on the phenyl ringFrequently results in enhanced potency.4-chloro and 4-trifluoromethyl substitutions on the aryloxy ring of 2-aryloxy-N-(pyrimidin-5-yl)acetamides improved activity. mdpi.com
Presence of a hydroxyl groupCan act as a key hydrogen bonding group, crucial for binding.The phenolic hydroxyl group is often essential for the antioxidant activity of flavonoids. nih.gov

Correlation of Substituent Effects with Physicochemical Properties and Biological Activity

The biological activity of this compound analogues is not only dependent on their structural features but also on their physicochemical properties, such as lipophilicity, solubility, and electronic effects. These properties, in turn, are influenced by the nature of the substituents on the molecule.

Lipophilicity, often expressed as logP, is a critical parameter that affects a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Generally, increasing lipophilicity can enhance cell permeability and target engagement, but excessive lipophilicity can lead to poor solubility and increased off-target toxicity. Therefore, a balance must be struck when modifying the substituents.

The correlation between these physicochemical properties and biological activity is often complex and multifactorial. Quantitative structure-activity relationship (QSAR) studies can be employed to model these correlations and to predict the activity of novel analogues.

Design Principles for Enhancing Specific Biological Profiles

Based on the SAR insights gathered from related 2-aminopyrimidine derivatives, several design principles can be proposed for enhancing the specific biological profiles of this compound analogues:

Targeted Substitutions: To enhance potency, small, electron-withdrawing substituents at the ortho or para positions of the phenolic ring could be explored. For improving selectivity, the introduction of small alkyl groups at specific positions on the pyrimidine core or the phenyl ring could be beneficial.

Core Modifications: To explore novel biological activities or to improve upon existing ones, the fusion of the pyrimidine core with other heterocyclic rings, such as thiophene or pyrrole, could be a promising strategy.

Structure-Based Design: Where structural information of the target protein is available, structure-based drug design approaches can be utilized to rationally design analogues with improved binding affinity and selectivity. This involves designing molecules that can form specific interactions with key residues in the active site of the target.

By systematically applying these design principles, it is possible to develop novel analogues of this compound with enhanced biological activity, improved selectivity, and favorable drug-like properties.

Advanced Derivative Design and Development

Scaffold Hopping Approaches for Novel Chemotypes

Scaffold hopping is a computational or medicinal chemistry strategy that aims to identify isofunctional molecular structures with significantly different core frameworks. This approach is instrumental in discovering novel chemotypes that may possess improved properties such as enhanced potency, better selectivity, reduced off-target effects, or a more favorable intellectual property landscape. For the 3-[(2-Aminopyrimidin-5-yl)oxy]phenol scaffold, which is a privileged structure in many kinase inhibitors, scaffold hopping can lead to the discovery of new classes of inhibitors.

One common approach is the use of bioisosteric replacements for the central aminopyrimidine ring system. Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects. For instance, the 2-aminopyrimidine (B69317) core can be replaced by other heterocyclic systems that maintain the crucial hydrogen bonding interactions with the kinase hinge region.

Original ScaffoldHopped Scaffold ExampleRationale for HoppingPotential Advantages
2-Aminopyrimidine4-AminopyrazolopyrimidineThe pyrazolopyrimidine core is also a known kinase hinge-binder. nih.govMay alter the vector projections of substituents, leading to different interactions with the solvent front or other regions of the ATP-binding pocket, potentially improving selectivity or potency.
2-AminopyrimidineImidazo[1,2-a]pyrazineThis scaffold can also present a similar hydrogen bonding pattern to the kinase hinge.Can provide a different substitution pattern and overall molecular shape, which may lead to novel structure-activity relationships and improved pharmacokinetic properties.
2-AminopyrimidineThieno[3,2-d]pyrimidineThe thienopyrimidine scaffold offers a different electronic distribution and steric profile.May lead to inhibitors with a distinct kinase selectivity profile.

A successful scaffold hopping strategy was demonstrated in the development of novel inhibitors for methicillin-resistant Staphylococcus aureus (MRSA) biofilms, where a 2-aminoimidazole was successfully hopped to a 2-aminopyrimidine scaffold, yielding potent anti-biofilm agents. nih.gov This highlights the utility of this strategy in identifying new bioactive chemotypes.

Prodrug Design and Evaluation for Improved Delivery

Strategies for the Phenolic Hydroxyl Group:

The phenolic hydroxyl group can be masked with various promoieties that are cleaved by esterases, phosphatases, or other enzymes prevalent in the body.

Esters: Acylating the phenol (B47542) to form an ester can increase lipophilicity and cell membrane permeability. These are typically cleaved by ubiquitous esterases to release the active phenol.

Carbonates: Similar to esters, carbonates can enhance lipophilicity and are cleaved by esterases.

Phosphates: Phosphate esters significantly increase aqueous solubility, which is beneficial for parenteral formulations. They are cleaved by alkaline phosphatases to regenerate the parent phenol.

Carbamates: Carbamate prodrugs can offer a more controlled release profile compared to esters due to their generally higher stability.

Strategies for the 2-Amino Group:

The 2-amino group is crucial for hinge binding and is often not modified. However, in certain contexts, transient modification can be considered.

N-Acylation: Introducing an acyl group can modulate solubility and permeability. However, the stability of the resulting amide bond needs to be carefully tuned to ensure cleavage in vivo.

N-Mannich Bases: These can be designed to release the parent amine under specific physiological conditions.

Functional GroupProdrug StrategyPromoieties ExampleCleavage MechanismIntended Improvement
Phenolic HydroxylEsterificationAcetate, PivalateEsterase-mediated hydrolysisIncreased lipophilicity, improved oral absorption
Phenolic HydroxylPhosphorylationPhosphate esterAlkaline phosphatase-mediated hydrolysisIncreased aqueous solubility for IV administration
Phenolic HydroxylCarbamate formationN-methylcarbamateCarboxylesterase-mediated hydrolysisModulated release profile, improved stability
2-Amino GroupN-AcyloxyalkylationAcyloxymethyl groupEsterase-mediated hydrolysis followed by spontaneous decompositionPotential for targeted delivery, though less common for this critical group

Lead Optimization Strategies for Potency, Selectivity, and Preclinical Pharmacokinetics

Lead optimization is an iterative process of modifying the structure of a lead compound to improve its drug-like properties. For derivatives of this compound, this process focuses on enhancing potency against the target kinase, improving selectivity over other kinases to minimize off-target effects, and optimizing preclinical pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).

Potency and Selectivity:

Structure-activity relationship (SAR) studies are central to optimizing potency and selectivity. Modifications are systematically made to different parts of the molecule, and the effects on biological activity are measured.

Substitutions on the Phenol Ring: Introducing various substituents (e.g., halogens, alkyl groups, methoxy (B1213986) groups) on the phenyl ring can influence electronic properties and steric interactions with the kinase active site, thereby affecting potency and selectivity.

Modifications of the Linker: The ether linkage between the pyrimidine (B1678525) and the phenol is generally important. Altering its length or replacing it with other linkers (e.g., thioether, amino) can significantly impact the compound's conformation and binding affinity.

Substitutions on the Pyrimidine Ring: While the 2-amino group is often essential for hinge binding, substitutions at other positions of the pyrimidine ring can be explored to pick up additional interactions within the ATP-binding pocket.

The following table presents hypothetical data to illustrate the lead optimization process for a series of this compound derivatives targeting a specific kinase.

CompoundR1 (on Phenol)R2 (on Phenol)Target Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Selectivity Index (Off-Target/Target)
Lead CompoundHH1503002
Derivative 14-FH5050010
Derivative 23-MeH804005
Derivative 34-F3-Me20100050

Preclinical Pharmacokinetics:

Optimizing pharmacokinetic properties is crucial for ensuring that the drug can reach its target in the body at therapeutic concentrations.

Metabolic Stability: The compound's susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes, is a key consideration. Introducing metabolic blockers (e.g., fluorine atoms) at metabolically labile positions can improve metabolic stability and prolong the drug's half-life.

Solubility and Permeability: Balancing lipophilicity and hydrophilicity is essential for good oral absorption. Modifying functional groups to optimize the compound's logP (a measure of lipophilicity) can enhance its solubility and permeability.

Plasma Protein Binding: The extent to which a drug binds to plasma proteins can affect its distribution and availability to act on its target. Modifications can be made to modulate this property.

The table below shows representative preclinical pharmacokinetic data for an optimized lead compound.

CompoundIn Vitro Metabolic Stability (t½, min, liver microsomes)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Rat Oral Bioavailability (%)
Optimized Lead>601545

Through these advanced design and development strategies, the therapeutic potential of the this compound scaffold can be systematically enhanced, leading to the identification of drug candidates with improved efficacy, safety, and pharmacokinetic profiles.

Future Perspectives in Aminopyrimidine Research

Emerging Therapeutic Areas for Aminopyrimidine-Based Compounds

The versatility of the aminopyrimidine core has led to its exploration in a wide array of therapeutic areas, moving beyond its traditional applications. The ability of this scaffold to interact with various biological targets, particularly protein kinases, has cemented its role in oncology and is now paving the way for its use in other complex diseases.

A significant body of research highlights the potential of aminopyrimidine derivatives as potent and selective inhibitors of protein kinases, which are crucial regulators of cellular processes. nih.govuniroma1.it Deregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Aminopyrimidine-based compounds have been successfully developed as inhibitors for a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's tyrosine kinase (BTK), leading to the development of targeted cancer therapies. bohrium.com Current research is focused on developing aminopyrimidine derivatives that can overcome drug resistance and target novel kinases implicated in cancer progression. nih.govuniroma1.it

Beyond oncology, neurodegenerative diseases such as Alzheimer's and Parkinson's disease represent a growing area of interest for aminopyrimidine-based compounds. dergipark.org.trnih.gov The complex pathology of these diseases, often involving dysfunctional kinase signaling pathways, presents an opportunity for the development of targeted therapies. Researchers are investigating aminopyrimidine derivatives for their ability to modulate kinases involved in neuroinflammation and neuronal cell death, offering a potential new therapeutic strategy for these debilitating conditions. dergipark.org.trnih.gov

The anti-inflammatory and antimicrobial properties of aminopyrimidine derivatives are also being actively investigated. researchgate.netresearchgate.net Certain compounds have shown promising activity against various pathogens and inflammatory targets. This opens up possibilities for the development of new treatments for infectious diseases and chronic inflammatory conditions.

Therapeutic AreaKey Targets/MechanismsExamples of Investigated Compounds/Derivatives
Oncology Protein Kinase Inhibition (e.g., EGFR, VEGFR, BTK, FGFR4, CDKs)Imatinib, Osimertinib, and numerous investigational compounds
Neurodegenerative Diseases Kinase modulation in neuroinflammation and neuronal survival pathwaysTriazolopyrimidine derivatives, Piperazinyl pyrimidines
Inflammatory Diseases Inhibition of inflammatory mediatorsVarious aminopyrimidine analogs
Infectious Diseases Antimicrobial and antiviral activityAminopyrimidine derivatives with antibacterial and antifungal properties

Innovations in Synthetic Methodologies and Sustainable Chemistry

The increasing demand for novel aminopyrimidine derivatives has spurred innovation in synthetic chemistry, with a strong emphasis on developing more efficient, cost-effective, and environmentally friendly methods. These advancements are crucial for the rapid and sustainable production of diverse compound libraries for drug discovery.

Microwave-assisted synthesis has emerged as a powerful tool in the synthesis of aminopyrimidine derivatives. nih.govnih.gov This technique utilizes microwave irradiation to rapidly heat the reaction mixture, significantly reducing reaction times from hours to minutes and often improving product yields. nih.govnih.gov It is considered an eco-friendly method as it can reduce solvent consumption and energy usage compared to conventional heating methods. nih.govnih.gov

Flow chemistry represents another significant advancement in the synthesis of aminopyrimidines. researchgate.netimist.ma This technology involves performing chemical reactions in a continuous-flow reactor, which offers precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov Flow synthesis can lead to higher yields, improved product purity, and enhanced safety, particularly for reactions that are difficult to control in traditional batch processes. researchgate.netimist.ma A "catch-react-release" method in a flow system has been successfully applied to the synthesis of 2-aminopyrimidines, demonstrating the potential for automation and simplified purification. researchgate.net

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. researchgate.net This approach aligns with the principles of green chemistry by minimizing the number of synthetic steps, reducing waste, and saving time and resources. nih.gov Sustainable MCRs for pyrimidine (B1678525) synthesis have been developed using catalysts and environmentally benign solvents, offering a greener route to these important heterocyclic compounds. researchgate.netresearchgate.net

Furthermore, the development of solvent-free and catalyst-free reaction conditions is a key focus in sustainable aminopyrimidine synthesis. sustech.edu These methods reduce the environmental impact associated with hazardous solvents and heavy metal catalysts, making the synthetic process cleaner and more sustainable.

Synthetic MethodologyKey AdvantagesRelevance to Aminopyrimidine Synthesis
Microwave-Assisted Synthesis Reduced reaction times, improved yields, energy efficiencyRapid and efficient synthesis of diverse aminopyrimidine libraries. nih.govnih.gov
Flow Chemistry Precise reaction control, enhanced safety, scalability, potential for automationContinuous and efficient production of aminopyrimidine intermediates and final products. researchgate.netimist.ma
Multicomponent Reactions (MCRs) High atom economy, reduced waste, simplified proceduresOne-pot synthesis of complex aminopyrimidine derivatives. researchgate.net
Solvent-Free and Catalyst-Free Synthesis Reduced environmental impact, simplified purificationGreener and more sustainable routes to aminopyrimidine compounds. sustech.edu

Integration of Advanced Computational Tools for Rational Drug Design

The design and discovery of new aminopyrimidine-based drugs are increasingly being driven by advanced computational tools. These in silico methods accelerate the drug discovery process, reduce costs, and provide valuable insights into the molecular mechanisms of drug action, enabling a more rational approach to drug design.

Quantitative Structure-Activity Relationship (QSAR) studies are widely used to correlate the chemical structure of aminopyrimidine derivatives with their biological activity. nih.govresearchgate.netimist.ma By developing mathematical models, QSAR can predict the activity of novel compounds before they are synthesized, helping to prioritize the most promising candidates for further investigation. nih.govresearchgate.net These models are built using various molecular descriptors that capture the physicochemical properties of the compounds.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. dergipark.org.trnih.gov This tool is invaluable for understanding the binding modes of aminopyrimidine derivatives to their target proteins, such as kinases. nih.govnih.gov By visualizing these interactions, medicinal chemists can design new molecules with improved affinity and selectivity. nih.govnih.gov

Virtual screening allows for the rapid screening of large libraries of virtual compounds against a specific biological target. researchgate.netnih.govnih.gov This approach can identify potential hit compounds from vast chemical databases, significantly narrowing down the number of compounds that need to be synthesized and tested experimentally. researchgate.netnih.gov High-throughput virtual screening has been successfully employed to identify novel aminopyrimidine-based inhibitors for various therapeutic targets. researchgate.net

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. nih.gov These simulations can reveal important information about the stability of the complex, the role of solvent molecules, and the conformational changes that occur upon ligand binding. nih.gov MD simulations complement molecular docking studies by providing a more dynamic and realistic picture of the binding event.

The integration of these computational tools into the drug discovery pipeline allows for a more targeted and efficient search for new aminopyrimidine-based therapeutics. youtube.commdpi.comyoutube.com By combining in silico predictions with experimental validation, researchers can accelerate the development of the next generation of aminopyrimidine drugs.

Computational ToolApplication in Aminopyrimidine Drug DesignKey Insights Provided
Quantitative Structure-Activity Relationship (QSAR) Predicting the biological activity of new aminopyrimidine derivatives. nih.govresearchgate.netimist.maIdentification of key structural features that influence activity.
Molecular Docking Predicting the binding mode of aminopyrimidines to their biological targets. dergipark.org.trnih.govUnderstanding ligand-receptor interactions at the atomic level.
Virtual Screening Identifying potential aminopyrimidine-based hits from large compound libraries. researchgate.netnih.govnih.govRapid identification of novel lead compounds.
Molecular Dynamics (MD) Simulations Studying the dynamic behavior and stability of aminopyrimidine-receptor complexes. nih.govElucidation of the dynamic aspects of ligand binding and mechanism of action.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 3-[(2-Aminopyrimidin-5-yl)oxy]phenol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a 2-aminopyrimidin-5-ol derivative with a halogenated phenol via nucleophilic aromatic substitution. Key steps include:

  • Protection of the phenolic hydroxyl group using tert-butyldimethylsilyl (TBS) or acetyl groups to prevent side reactions .
  • Optimizing solvent systems : Polar aprotic solvents like DMF or DMSO enhance reactivity, while bases such as K₂CO₃ or Cs₂CO₃ facilitate deprotonation .
  • Catalyst selection : Copper(I) iodide or palladium catalysts (e.g., Buchwald-Hartwig conditions) improve yields in challenging couplings .
    • Critical Parameters : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify aryl ether linkage and aminopyrimidine substitution patterns. Compare chemical shifts with PubChem data (InChIKey: YDLVDMUKKCZZHI-UHFFFAOYSA-N) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (C₁₁H₁₀N₃O₂, MW: 231.08 g/mol) .
  • X-ray crystallography : For unambiguous confirmation, grow single crystals in ethanol/water and analyze diffraction patterns .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer :

  • Storage Conditions : Store under inert gas (argon) at -20°C in amber vials to prevent oxidation of the phenol group .
  • Degradation Analysis : Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC to detect hydrolysis or dimerization .

Advanced Research Questions

Q. How can computational modeling predict the tautomeric behavior of this compound in solution?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate energy barriers for keto-enol tautomerism using Gaussian 16 with B3LYP/6-31G(d) basis set. Compare with experimental ¹H NMR data (DMSO-d₆) to validate .
  • Solvent Effects : Simulate solvent polarity (e.g., water vs. DMSO) using COSMO-RS to predict tautomer prevalence .

Q. What advanced analytical methods resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to test variables (temperature, catalyst loading, solvent ratio). For example, a 3³ factorial design can identify optimal Pd/Cu ratios .
  • Contradiction Analysis : Compare batch reproducibility using control charts. Investigate trace impurities (e.g., residual Pd) via ICP-MS, which may suppress yields .

Q. How can researchers develop a validated HPLC-UV method for quantifying this compound in complex matrices?

  • Methodological Answer :

  • Column Selection : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% formic acid in acetonitrile/water (30:70 v/v) .
  • Validation Parameters : Assess linearity (1–100 µg/mL, R² > 0.999), LOD/LOQ (0.3 µg/mL and 1 µg/mL), and precision (%RSD < 2%) per ICH guidelines .

Notes

  • Methodological Rigor : Emphasize reproducibility via controlled experiments and validation against established protocols (e.g., ICH, USP).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.